5-((Cyanomethylene)oxy)-2'-deoxyuridine
Description
Significance of Nucleoside Analogs in Contemporary Biochemical and Molecular Sciences
Nucleoside analogs are synthetic molecules that mimic naturally occurring nucleosides, the fundamental building blocks of nucleic acids, DNA and RNA. taylorandfrancis.comyoutube.com These analogs are of paramount importance in modern biochemistry and molecular sciences due to their wide-ranging applications, particularly in medicine. They are a cornerstone in the development of antiviral and anticancer therapies. nih.govnih.gov By structurally resembling natural nucleosides, these compounds can be recognized by cellular or viral enzymes and incorporated into newly synthesized DNA or RNA strands. However, due to subtle chemical modifications, they often lack the necessary chemical groups to form a bond with the next nucleotide, leading to the termination of the growing nucleic acid chain. nih.gov This mechanism is a key strategy in halting the replication of viruses and the proliferation of cancer cells. taylorandfrancis.comnih.gov
Beyond their therapeutic uses, nucleoside analogs are invaluable tools in scientific research. They are employed to probe the mechanisms of DNA replication and repair, to study the function of enzymes involved in nucleotide metabolism, and as molecular probes to label and track newly synthesized DNA in proliferating cells. researchgate.netnih.gov The ability to chemically modify the base, sugar, or phosphate-mimicking moiety of nucleosides provides a versatile platform for creating compounds with tailored biological activities, making them a subject of continuous research and development in medicinal chemistry and chemical biology. taylorandfrancis.comnih.gov
Historical Development and Evolution of 2'-Deoxyuridine (B118206) Analogs
The exploration of 2'-deoxyuridine analogs has a rich history intertwined with the foundational discoveries in nucleic acid chemistry and cancer chemotherapy. Early research focused on modifications at the 5-position of the uracil (B121893) base, leading to the synthesis of compounds like 5-fluorouracil (B62378) (though not a nucleoside itself, its metabolite 5-fluoro-2'-deoxyuridine (B1346552) is a key player) in the 1950s, which became a landmark in cancer treatment.
Subsequently, the synthesis and investigation of 5-substituted 2'-deoxyuridine analogs gained significant momentum. Halogenated derivatives such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU) were developed and found to be incorporated into DNA in place of thymidine (B127349). cas.czcapes.gov.br This property not only had implications for sensitizing cells to radiation but also provided a powerful tool for studying cell proliferation, as the incorporated BrdU could be detected immunocytochemically. nih.gov This technique became a gold standard in cell biology for decades.
The evolution of these analogs continued with the introduction of various other functional groups at the 5-position to modulate their biological activity, bioavailability, and mechanism of action. The development of compounds with alkyne groups, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), represents a more recent advancement. nih.govapexbt.com EdU offers a more efficient and less harsh method for detecting DNA synthesis via "click chemistry," overcoming some of the limitations of the BrdU assay. thermofisher.com This progression from simple halogen substitutions to more complex and functionally diverse groups illustrates the continuous effort to refine the properties of 2'-deoxyuridine analogs for both therapeutic and research purposes.
Positioning of 5-((Cyanomethylene)oxy)-2'-deoxyuridine as a Representative Nucleoside Analog
This compound stands as a noteworthy example within the lineage of 5-substituted 2'-deoxyuridine analogs. Its synthesis was driven by the goal of understanding the structure-activity relationship of this class of compounds, particularly in the context of antiviral activity. nih.gov It was specifically designed to investigate the effect of replacing a carbon-carbon triple bond (alkyne) with a cyano (nitrile) group, which has a similar linear geometry and electronegativity. nih.gov
The compound was prepared as an analog of 5-(propynyloxy)-2'-deoxyuridine, an established anti-herpes virus agent. nih.gov The primary research question was whether the cyano group could effectively mimic the propynyl (B12738560) group to retain or enhance antiviral properties. The synthesis of this compound involved the alkylation of 5-hydroxy-2'-deoxyuridine (B1206715) with iodoacetonitrile (B1630358). nih.gov Researchers found that the reaction conditions were crucial; using potassium hydroxide (B78521) in water yielded the desired product, whereas other conditions led to undesired side products. nih.gov This synthetic challenge and the targeted biological investigation position it as a classic example of medicinal chemistry research, where precise molecular modifications are made to probe biological function.
Overview of Research Trajectories for this compound
The primary research trajectory for this compound has been its evaluation as an antiviral agent. nih.gov Initial studies focused on its activity against Herpes simplex virus (HSV). In cell culture experiments using primary rabbit kidney cells, the compound demonstrated anti-herpes virus activity that was comparable to that of 5-(propynyloxy)-2'-deoxyuridine and another antiviral drug, ara-A. nih.gov
Further investigation into its mechanism of action revealed that its antiviral effect was completely reversed by the addition of either deoxythymidine (dThd) or deoxyuridine (dUrd) to the cell culture medium. nih.gov This finding strongly suggests that this compound, or a metabolite thereof, interferes with the normal pathway of thymidine synthesis or utilization, which is essential for viral DNA replication. The compound did not inhibit the incorporation of radiolabeled dThd or dUrd into the DNA of the host cells, indicating a selective action related to the viral infection process or a mechanism not based on direct inhibition of host DNA polymerase. nih.gov This line of inquiry points towards the compound acting as an inhibitor of a key enzyme in the nucleotide synthesis pathway, such as thymidylate synthase, a known target for related 5-substituted deoxyuridine analogs. nih.govnih.gov
Research Findings on this compound
The following tables summarize key findings from the scientific literature regarding the synthesis and biological activity of this compound.
Table 1: Synthesis of this compound
| Reactants | Reagents/Solvents | Major Product(s) |
| 5-Hydroxy-2'-deoxyuridine (potassium salt) | Iodoacetonitrile, Dry DMF | 3-(Cyanomethyl)-5-[(cyanomethylene)oxy]-2'-deoxyuridine |
| 5-Hydroxy-2'-deoxyuridine | Iodoacetonitrile, KOH, Water | 5-[(Cyanomethylene)oxy]-2'-deoxyuridine |
| Data sourced from Huang et al., Journal of Medicinal Chemistry, 1981. nih.gov |
Table 2: Comparative Antiviral Activity
| Compound | Relative Antiviral Activity against Herpes Virus |
| This compound | Comparable to Compound 1 and ara-A |
| 5-(Propynyloxy)-2'-deoxyuridine (Compound 1) | Reference Compound |
| ara-A (Vidarabine) | Reference Compound |
| Data based on qualitative comparison from Huang et al., 1981. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77355-97-6 |
|---|---|
Molecular Formula |
C11H13N3O6 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetonitrile |
InChI |
InChI=1S/C11H13N3O6/c12-1-2-19-7-4-14(11(18)13-10(7)17)9-3-6(16)8(5-15)20-9/h4,6,8-9,15-16H,2-3,5H2,(H,13,17,18)/t6-,8+,9+/m0/s1 |
InChI Key |
CIZYOMOBTNYPRA-NBEYISGCSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)OCC#N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)OCC#N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)OCC#N)CO)O |
Other CAS No. |
77355-97-6 |
Synonyms |
2'-deoxy-5-((cyanomethylene)oxy)uridine 5-((cyanomethylene)oxy)-2'-deoxyuridine 5-CMODU |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Cyanomethylene Oxy 2 Deoxyuridine
Established Synthetic Routes for 5-((Cyanomethylene)oxy)-2'-deoxyuridine
The preparation of this compound has been successfully achieved primarily through the alkylation of 5-hydroxy-2'-deoxyuridine (B1206715). nih.gov This precursor, a stable oxidation product of 2'-deoxycytidine, serves as a key starting material for introducing the (cyanomethylene)oxy group at the 5-position of the pyrimidine (B1678525) ring. nih.govmedchemexpress.com
Alkylation Reactions Utilizing 5-Hydroxy-2'-deoxyuridine Precursors
The direct alkylation of 5-hydroxy-2'-deoxyuridine is a common and effective method for synthesizing its 5-O-alkylated derivatives. nih.govnih.gov This approach involves the reaction of the hydroxyl group at the C5 position with a suitable alkylating agent. nih.gov
Reaction with Iodoacetonitrile (B1630358) in Anhydrous Conditions
Initial synthetic attempts involved the reaction of the potassium salt of 5-hydroxy-2'-deoxyuridine with iodoacetonitrile in an anhydrous solvent, specifically dry dimethylformamide (DMF). nih.gov However, this method proved to be suboptimal. The primary outcome of this reaction was not the desired target compound, but rather the bis-alkylated product, 3-(cyanomethyl)-5-[(cyanomethylene)oxy]-2'-deoxyuridine. nih.gov Significant amounts of another byproduct, 3-(cyanomethyl)-5-hydroxy-2'-deoxyuridine, were also formed, with only trace quantities of this compound being produced. nih.gov This indicates that under anhydrous conditions, alkylation occurs at both the N3 position of the pyrimidine ring and the O5-hydroxyl group. nih.gov
Aqueous Alkylation Procedures and Yield Optimization
To overcome the challenges of multiple alkylation sites observed in anhydrous media, an alternative procedure using an aqueous environment was developed. nih.gov Performing the alkylation of 5-hydroxy-2'-deoxyuridine with iodoacetonitrile in water, in the presence of one equivalent of potassium hydroxide (B78521) (KOH), dramatically shifted the reaction's outcome. nih.gov In this aqueous system, the desired product, this compound, became the major product. nih.gov This method represents a significant optimization in yield for the target compound by selectively promoting O-alkylation at the 5-position over N-alkylation at the 3-position. nih.gov The use of aqueous media for O-alkylation reactions is recognized as an environmentally safer and efficient alternative to traditional methods that often rely on organic solvents. scirp.org
Table 1: Comparison of Alkylation Conditions for the Synthesis of this compound
| Parameter | Anhydrous Conditions | Aqueous Conditions |
|---|---|---|
| Precursor | Potassium salt of 5-hydroxy-2'-deoxyuridine | 5-hydroxy-2'-deoxyuridine |
| Alkylating Agent | Iodoacetonitrile | Iodoacetonitrile |
| Solvent | Dry Dimethylformamide (DMF) | Water |
| Base | - (pre-formed salt) | 1 equivalent Potassium Hydroxide (KOH) |
| Major Product | 3-(cyanomethyl)-5-[(cyanomethylene)oxy]-2'-deoxyuridine | This compound |
| Minor Products | 3-(cyanomethyl)-5-hydroxy-2'-deoxyuridine, Trace of target compound | Not specified as major contaminants |
Derivatization from Other 5-Substituted Pyrimidine Nucleosides
While direct alkylation of 5-hydroxy-2'-deoxyuridine is a documented route, the conversion from other 5-substituted pyrimidine nucleosides, such as 5-iodo-2'-deoxyuridine, represents another important synthetic strategy in nucleoside chemistry. nih.govnih.gov
Conversion from 5-Iodo-2'-deoxyuridine
5-Iodo-2'-deoxyuridine is a widely used starting material for the synthesis of various 5-substituted pyrimidine nucleosides. researchgate.netchemimpex.com Its utility stems from the reactivity of the carbon-iodine bond, which can participate in a variety of coupling and substitution reactions. This halogenated nucleoside analog is a key intermediate in the development of antiviral and anticancer agents. chemimpex.commpbio.com
Cyanation Strategies and Reaction Conditions
A common transformation involving 5-iodo-2'-deoxyuridine is its conversion to 5-cyano-2'-deoxyuridine. nih.govnih.gov This is typically achieved through a cyanation reaction, for instance, by reacting 5-iodo-2'-deoxyuridine with cuprous cyanide (CuCN). nih.govnih.gov This particular reaction has been shown to proceed in high yield. nih.govnih.gov While this specific pathway leads to 5-cyano-2'-deoxyuridine and not directly to the target compound of this article, the underlying principle of modifying the 5-substituent is highly relevant. Conceptually, a multi-step synthesis could be envisioned where a 5-iodo or other 5-halo-2'-deoxyuridine derivative is first converted to an intermediate that can then be transformed into the final (cyanomethylene)oxy group.
Table 2: Key Reaction Data for Precursor Syntheses
| Reaction Type | Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyanation | 5-Iodouracil | Cuprous Cyanide (CuCN) | 5-Cyanouracil | High | nih.govnih.gov |
| Cyanation | 5-Iodo-2'-deoxyuridine | Cuprous Cyanide (CuCN) | 5-Cyano-2'-deoxyuridine | High | nih.govnih.gov |
Design and Synthesis of Related Structural Analogs for Mechanistic Exploration
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For this compound, the synthesis of structural analogs with specific modifications at the uracil (B121893) base, variations in the O-alkyl/aryl substituent, and the introduction of phosphate (B84403) groups are critical for understanding its mechanism of action at a molecular level.
Modifications at the 5-Position of the Uracil Base
The 5-position of the uracil ring is a common site for modification in the design of nucleoside analogs. The synthesis of various 5-substituted-2'-deoxyuridines provides valuable insights into the steric and electronic requirements for biological activity. These analogs serve as important controls and comparative compounds in mechanistic studies.
A key precursor for many of these syntheses is 5-iodo-2'-deoxyuridine, which can be subjected to various cross-coupling reactions. For instance, the Heck reaction of 5-iodo-2'-deoxyuridine with acrylonitrile (B1666552) in the presence of a palladium(0) catalyst can yield 5-(2-cyanovinyl)-2'-deoxyuridine. Similarly, Suzuki-Miyaura cross-coupling with appropriate boronic acids can introduce aryl groups at the 5-position, as demonstrated by the synthesis of 5-phenyl-2'-deoxyuridine. whiterose.ac.uk
Other synthetic strategies involve the direct modification of 5-substituted precursors. For example, 5-chloromethyl-2'-deoxyuridine can be treated with nucleophiles like methanol (B129727) or sodium azide (B81097) to yield 5-methoxymethyl- and 5-azidomethyl-2'-deoxyuridines, respectively. Furthermore, the oxidation of the methyl group of thymidine (B127349) derivatives is a route to 5-formyl-2'-deoxyuridine.
The following table summarizes various modifications at the 5-position of the uracil base and the corresponding synthetic methods.
| 5-Substituent | Precursor | Key Reagents/Reaction Type | Reference |
| Vinyl | 5-Iodo-2'-deoxyuridine | Vinyltributyltin, Pd(PPh3)4 | nih.gov |
| Ethynyl | 5-Iodo-2'-deoxyuridine | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI | nih.gov |
| Phenyl | 5-Iodo-2'-deoxyuridine | Phenylboronic acid, Pd(PPh3)4, Na2CO3 (Suzuki Coupling) | cuny.edu |
| (2-Cyanovinyl) | 5-Iodo-2'-deoxyuridine | Acrylonitrile, Pd(0) catalyst, Tributylamine (Heck Reaction) | nih.gov |
| Formyl | 5-Methyl-2'-deoxyuridine (Thymidine) | Oxidation | researchgate.net |
| Acetyl | 5-Acetyluracil | Condensation with protected chloro sugar | nih.gov |
| Chloromethyl | 5-Hydroxymethyl-2'-deoxyuridine | SOCl2 | nih.gov |
| Methoxymethyl | 5-Chloromethyl-2'-deoxyuridine | Methanol | nih.gov |
| Azidomethyl | 5-Chloromethyl-2'-deoxyuridine | Sodium azide | nih.gov |
| Cyano | 5-Iodo-2'-deoxyuridine | Cuprous cyanide | nih.govnih.gov |
These synthetic routes provide access to a diverse library of 5-substituted-2'-deoxyuridine analogs, which are instrumental in dissecting the structural requirements for interaction with biological targets.
Synthesis of Analogs with Varied O-Alkyl/Aryl Substituents
The nature of the substituent attached to the 5-oxy group of 2'-deoxyuridine (B118206) can significantly influence its properties. The synthesis of analogs with varied O-alkyl and O-aryl substituents allows for a systematic investigation of how factors like chain length, branching, and electronic effects impact the molecule's behavior.
The primary synthetic route to these analogs involves the alkylation of 5-hydroxy-2'-deoxyuridine. This reaction is typically carried out in the presence of a base to deprotonate the 5-hydroxyl group, followed by the addition of an appropriate alkylating agent. For instance, the reaction of 5-hydroxy-2'-deoxyuridine with various activated alkylating agents in the presence of sodium hydroxide has been used to prepare a series of 5-O-alkylated derivatives. nih.gov One notable example from this series is 5-propynyloxy-2'-deoxyuridine, which demonstrated significant anti-herpes virus activity. nih.gov
The general scheme for the synthesis of 5-O-alkylated-2'-deoxyuridine analogs is as follows:
5-Hydroxy-2'-deoxyuridine + R-X → 5-O-R-2'-deoxyuridine
Where R is an alkyl or aryl group and X is a leaving group (e.g., I, Br, Cl).
The table below presents examples of different O-alkyl substituents that have been introduced at the 5-position of 2'-deoxyuridine.
| O-Alkyl/Aryl Substituent (R) | Alkylating/Arylating Agent (R-X) | Reference |
| Propynyl (B12738560) | 3-Bromopropyne | nih.gov |
| Phenyl | - | nih.gov |
| p-Nitrophenyl | - | nih.gov |
| Vinyl | - | nih.gov |
| Carboxamido | - | nih.gov |
| Carboxyl | - | nih.gov |
The synthesis of these analogs is crucial for understanding the SAR of the 5-oxy substituent, providing insights into the optimal size, shape, and electronic nature of this group for potential biological interactions.
Preparation of Phosphorylated Derivatives relevant to Metabolism
For nucleoside analogs to exert their biological effects, they often need to be phosphorylated intracellularly to their corresponding monophosphate, diphosphate (B83284), and triphosphate forms. Therefore, the chemical synthesis of these phosphorylated derivatives is essential for studying their interaction with enzymes such as kinases and polymerases, and for confirming their role as the active form of the parent nucleoside.
The synthesis of the 5'-monophosphate of this compound can be conceptually based on established phosphorylation methods for other nucleosides. A common method involves the use of phosphoryl chloride (POCl₃) in an appropriate solvent like triethyl phosphate.
For the preparation of the 5'-triphosphate, a multi-step process is generally required. One established method is the Yoshikawa procedure, which involves the initial formation of the monophosphate, followed by conversion to a more reactive intermediate, such as a phosphorimidazolidate or a morpholidate, and subsequent reaction with pyrophosphate. An alternative is the Ludwig-Eckstein method, which uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one for the one-pot synthesis of nucleoside triphosphates. More recent methods, such as the P(V)-N activation strategy, have also been developed for the efficient synthesis of nucleoside triphosphates. nih.govrsc.org
The enzymatic phosphorylation of nucleoside analogs is also a critical area of investigation. For many 5-substituted-2'-deoxyuridines, the initial phosphorylation is catalyzed by thymidine kinase (TK). nih.govacs.org The substrate specificity of viral versus human TK can be a key determinant of selective antiviral activity. nih.gov
The table below outlines general methods for the phosphorylation of nucleoside analogs.
| Phosphorylated Derivative | General Synthetic Method | Key Reagents |
| 5'-Monophosphate | Chemical Phosphorylation | POCl₃, triethyl phosphate |
| 5'-Triphosphate | Yoshikawa Procedure | POCl₃, morpholine, pyrophosphate |
| 5'-Triphosphate | Ludwig-Eckstein Method | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, pyrophosphate |
| 5'-Triphosphate | P(V)-N Activation | Phosphoropiperidate precursor, 4,5-dicyanoimidazole |
The availability of these phosphorylated derivatives is indispensable for detailed mechanistic studies, enabling researchers to bypass the initial phosphorylation step and directly assess the interaction of the active metabolites with their target enzymes.
Biochemical and Molecular Interactions of 5 Cyanomethylene Oxy 2 Deoxyuridine
Investigation of Antiviral Activity in In Vitro Cellular Models
The antiviral potential of 5-((Cyanomethylene)oxy)-2'-deoxyuridine has been evaluated in cell-based assays, particularly against DNA viruses.
Evaluation Against DNA Viruses (e.g., Simplexvirus, Vaccinia virus) in Cell Culture
In primary rabbit kidney (PRK) cell cultures, this compound has demonstrated activity against Herpes Simplex Virus (a member of the Simplexvirus genus). nih.gov The research was conducted to understand how the substitution of a cyano group for an acetylenic group in a related antiviral nucleoside, 5-(propynyloxy)-2'-deoxyuridine, would influence its antiviral capabilities. nih.gov
No specific data on the evaluation of this compound against Vaccinia virus in cell culture is available in the reviewed scientific literature.
Comparative Efficacy with Reference Nucleoside Antivirals (e.g., ara-A, 5-(propynyloxy)-2'-deoxyuridine)
The anti-herpes virus activity of this compound in PRK cell cultures was found to be comparable to that of vidarabine (B1017) (ara-A) and 5-(propynyloxy)-2'-deoxyuridine. nih.gov This places its efficacy on par with established antiviral agents in this specific in vitro model. nih.gov
Analysis of Interactions with Cellular Nucleoside Metabolism
The interaction of this compound with the metabolic pathways of natural nucleosides has been a key area of investigation to understand its mechanism of action.
Influence on Endogenous Deoxythymidine and Deoxyuridine Incorporation into DNA
Studies in PRK cells have shown that this compound does not inhibit the incorporation of radiolabeled deoxythymidine ([Me-³H]dThd) or deoxyuridine ([1',2'-³H]dUrd) into cellular DNA. nih.gov This indicates that the compound does not directly interfere with the normal cellular processes of DNA synthesis using these endogenous nucleosides. nih.gov
Elucidation of Competitive Mechanisms with Natural Nucleosides in Cellular Pathways
The anti-herpes virus activity of this compound was completely counteracted by the addition of either deoxythymidine or deoxyuridine to the cell culture medium. nih.gov This finding strongly suggests a competitive mechanism, whereby the antiviral effect of the compound is likely dependent on a cellular or viral process that also utilizes deoxythymidine or deoxyuridine.
Enzymatic Modulation and Substrate Specificity Studies
No specific data on the enzymatic modulation or substrate specificity of this compound is available in the reviewed scientific literature. Research on related 5-substituted 2'-deoxyuridines suggests that potential enzymatic targets could include thymidylate synthase or viral thymidine (B127349) kinase, but direct evidence for this compound is lacking.
Assessment of Inhibition Profile Against Key Viral and Host Enzymes (e.g., Thymidylate Synthase)
The primary antiviral activity of many pyrimidine (B1678525) nucleoside analogs is mediated through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Evidence suggests that this compound functions as a prodrug, requiring intracellular phosphorylation to exert its inhibitory effects.
Initial studies in primary rabbit kidney (PRK) cells have shown that this compound itself does not inhibit the incorporation of radiolabeled thymidine ([Me-³H]dThd) or deoxyuridine ([1',2'-³H]dUrd) into cellular DNA. nih.gov However, a key finding is that the anti-herpes virus activity of the compound is completely reversed by the addition of exogenous thymidine or deoxyuridine to the cell culture. nih.gov This observation strongly indicates that the compound, or more likely its phosphorylated metabolite, interferes with the thymidylate synthesis pathway. By providing an external source of thymidine, the block in the de novo pathway is bypassed, thus rescuing the virus from the inhibitory effects of the drug.
While direct enzymatic inhibition data for the phosphorylated form of this compound is not extensively available in the literature, compelling evidence can be drawn from a closely related analog, 5-cyano-2'-deoxyuridine 5'-phosphate. This molecule has been shown to be a potent competitive inhibitor of thymidylate synthetase purified from Lactobacillus casei. nih.gov The study determined its inhibition constant (Ki) to be 0.55 µM, highlighting a strong binding affinity to the enzyme. nih.gov Given the structural similarity, it is highly probable that the 5'-monophosphate of this compound also acts as a competitive inhibitor of thymidylate synthase.
Table 1: Inhibition of Thymidylate Synthetase by a Related Compound
| Compound | Enzyme Source | Inhibition Type | Ki Value (µM) |
| 5-Cyano-2'-deoxyuridine 5'-phosphate | Lactobacillus casei | Competitive | 0.55 |
Data sourced from a study on a related analog to infer the potential mechanism of this compound. nih.gov
The proposed mechanism involves the phosphorylated analog mimicking the natural substrate, deoxyuridine monophosphate (dUMP), and binding to the active site of thymidylate synthase. This competitive inhibition would block the synthesis of dTMP, leading to a depletion of the dTTP pool necessary for DNA replication, thereby arresting viral proliferation.
Investigation of Nucleoside Kinase Substrate Recognition
While direct studies identifying the specific viral or host cell kinases that recognize this compound as a substrate are limited, its demonstrated anti-herpes virus activity implies that it is indeed phosphorylated within infected cells. nih.gov Herpes simplex virus encodes its own thymidine kinase (HSV-TK), which often exhibits a broader substrate specificity than its human cellular counterpart. This broader specificity allows viral kinases to phosphorylate a wider range of nucleoside analogs, a property that is frequently exploited in antiviral drug design.
It is therefore plausible that this compound is a substrate for viral thymidine kinase. The phosphorylation of other nucleoside analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), has been observed even in cells deficient in cellular thymidine kinase but expressing the HSV-TK gene, underscoring the crucial role of the viral enzyme in the activation of such compounds. nih.gov
Further phosphorylation to the di- and triphosphate forms would be carried out by cellular kinases such as guanylate kinase and nucleoside diphosphate (B83284) kinases, respectively. The resulting triphosphate could potentially act as an inhibitor of viral DNA polymerase, although the primary mechanism is believed to be the inhibition of thymidylate synthase by the monophosphate form.
Kinetic Characterization of Enzyme-Compound Interactions
A detailed understanding of the interaction between an inhibitor and its target enzyme requires kinetic characterization, which provides quantitative measures of binding affinity and inhibitory potency. Key parameters in this characterization include the inhibition constant (Ki) and the Michaelis-Menten constant (Km).
As previously mentioned, for the related compound 5-cyano-2'-deoxyuridine 5'-phosphate, a Ki value of 0.55 µM against Lactobacillus casei thymidylate synthetase has been determined. nih.gov This low Ki value signifies a high affinity of the inhibitor for the enzyme. The inhibition was found to be competitive, meaning the inhibitor binds to the same active site as the natural substrate, dUMP. nih.gov
Table 2: Kinetic Parameters of a Related Thymidylate Synthase Inhibitor
| Inhibitor | Enzyme | Ki (µM) | Type of Inhibition |
| 5-Cyano-2'-deoxyuridine 5'-phosphate | Thymidylate Synthetase (Lactobacillus casei) | 0.55 | Competitive |
This table presents data for a compound structurally related to this compound to provide insight into its likely kinetic profile. nih.gov
For this compound itself, specific kinetic data such as Ki for the inhibition of thymidylate synthase by its phosphorylated form, or the Km and Vmax for its phosphorylation by nucleoside kinases, are not yet available in published literature. The determination of these parameters would be a critical next step in fully characterizing the biochemical and molecular interactions of this compound. Such studies would involve isolating the relevant enzymes (e.g., viral thymidine kinase, thymidylate synthase) and performing in vitro kinetic assays with the nucleoside and its phosphorylated derivatives. The data from these experiments would provide a more definitive understanding of its mechanism of action and its potential as a therapeutic agent.
Structure Activity Relationship Sar Studies of 5 Cyanomethylene Oxy 2 Deoxyuridine and Its Analogs
Identification of Key Structural Features for Antiviral Potency
The antiviral activity of 5-((Cyanomethylene)oxy)-2'-deoxyuridine and its analogs is contingent on several key structural motifs. The fundamental scaffold is the 2'-deoxyuridine (B118206) molecule, which acts as a mimic of the natural nucleoside, 2'-deoxythymidine. This allows the analog to be recognized and processed by viral enzymes involved in DNA synthesis.
The most critical feature for antiviral potency and selectivity is the nature of the substituent at the C-5 position of the uracil (B121893) base. For this compound, the key components of this substituent are:
An oxygen linker: The ether linkage (-O-) connecting the substituent to the pyrimidine (B1678525) ring is a crucial element.
A methylene bridge: The -CH2- group provides spacing and flexibility.
A terminal functional group: The cyano group (-C≡N) at the terminus of the substituent is a defining feature that dictates the electronic and steric properties of the molecule.
Studies comparing various 5-substituted deoxyuridines have shown that the size, shape, and electronic nature of this substituent are paramount in determining the compound's ability to interact with and inhibit viral enzymes. nih.gov Analogs with linear, rigid groups at the 5-position have often demonstrated significant antiviral activity. nih.gov
Conformational Analysis and its Correlation with Biological Effects
While specific X-ray crystallographic or detailed computational modeling studies on this compound are not extensively reported in the literature, the correlation between the conformation of nucleoside analogs and their biological activity is a well-established principle. The biological activity of these molecules depends on their ability to be recognized as substrates by viral kinases and subsequently by viral DNA polymerases. This recognition is highly sensitive to the three-dimensional shape of the analog.
Key conformational parameters that determine the shape of a 2'-deoxyuridine analog include:
Sugar Pucker: The conformation of the five-membered deoxyribose ring, typically described as C2'-endo (South) or C3'-endo (North). This parameter significantly affects the distance between the C5-substituent and the 5'-hydroxyl group, influencing how the molecule fits into an enzyme's active site.
Glycosidic Torsion Angle (χ): This angle describes the rotation around the N1-C1' bond, defining the orientation of the uracil base relative to the sugar moiety. The two major conformations are anti and syn. Most DNA polymerases require the nucleoside triphosphate to be in the anti conformation for correct base pairing and incorporation.
C4'-C5' Bond Torsion Angle (γ): This angle determines the orientation of the 5'-hydroxyl group, which is the site of phosphorylation. Its orientation is crucial for efficient recognition by kinases.
Theoretical conformational analyses of similar analogs, such as 5-iodo-2'-deoxyuridine, have identified numerous stable structures with subtle energy differences. nih.govresearchgate.net The flexible -O-CH₂-C≡N side chain in this compound can be expected to influence the preferred glycosidic torsion angle (χ) and potentially the sugar pucker equilibrium. Its flexibility, compared to a simple halogen, may allow it to adopt a conformation that is particularly favorable for binding to the active site of a viral enzyme, contributing to its potency.
Rational Design Principles for Novel Nucleoside Analogs Based on SAR
The structure-activity relationships derived from this compound and its relatives provide clear principles for the rational design of new antiviral agents.
Scaffold Retention: The 2'-deoxyuridine framework serves as an effective platform for delivering the pharmacologically active 5-substituent to the target enzymes.
Exploitation of the 5-Position: This position is the primary site for introducing modifications that confer antiviral potency and selectivity, as viral enzymes are often more tolerant of bulky substituents here than their human counterparts.
Linker Optimization: The use of a flexible linker, such as the oxymethylene group (-O-CH₂-), is a valid strategy. The length and chemical nature of this linker can be modified to fine-tune the positioning of the terminal functional group within the enzyme's active site.
Terminal Group Bioisosterism: The successful substitution of the acetylenic C-H with a nitrogen atom (to form a nitrile) without loss of activity validates the use of bioisosteric replacement as a design strategy. nih.gov Future designs could explore other small, linear, or electronically distinct groups that mimic the acetylene's steric profile, such as other halogenated acetylenes or small heterocyclic rings.
Conformational Constraint: While flexibility can be beneficial, introducing conformational constraints into the sugar moiety or the side chain could lock the molecule into its bioactive conformation. This can increase binding affinity and potency, and is a common strategy in modern drug design.
By applying these principles, medicinal chemists can continue to design novel nucleoside analogs with improved potency, selectivity, and pharmacokinetic profiles, building on the knowledge gained from compounds like this compound.
Advanced Research Methodologies and Analytical Approaches for 5 Cyanomethylene Oxy 2 Deoxyuridine Research
Application of Isotopic Labeling Techniques for Mechanistic Tracing
Isotopic labeling is a powerful tool for tracing the metabolic fate and mechanism of action of bioactive molecules. By replacing specific atoms with their isotopes, researchers can follow the compound through complex biological systems.
Use of Radiolabeled Precursors in Synthesis and Biological Assays
In the study of nucleoside analogs like 5-((Cyanomethylene)oxy)-2'-deoxyuridine, radiolabeled precursors are instrumental in understanding their interaction with cellular pathways. For instance, tritiated versions of natural nucleosides, such as [methyl-³H]thymidine ([Me-³H]dThd) and [1',2'-³H]deoxyuridine ([¹',²'-³H]dUrd), serve as critical probes in biological assays. nih.gov The synthesis of this compound itself can be adapted to incorporate isotopic labels, such as ¹⁴C or ³H, into its structure, although specific documented syntheses of a labeled version are not prevalent. Such labeled versions would be invaluable for definitive metabolic and distribution studies. In a key study, the synthesis of this compound was achieved by reacting the potassium salt of 5-hydroxy-2'-deoxyuridine (B1206715) with iodoacetonitrile (B1630358). nih.gov
Tracing of Compound Incorporation into Cellular Macromolecules (e.g., DNA)
A primary question for any nucleoside analog is whether it becomes incorporated into cellular macromolecules like DNA, as this can be a key mechanism of therapeutic action or toxicity. Studies on this compound have utilized radiolabeled nucleosides to investigate this possibility. In experiments conducted with primary rabbit kidney (PRK) cells, it was observed that this compound did not inhibit the incorporation of either [Me-³H]dThd or [¹',²'-³H]dUrd into the cellular DNA. nih.gov This finding suggests that the compound's antiviral activity is not a result of its direct incorporation into the viral or host genome, distinguishing its mechanism from many other nucleoside analogs. nih.gov However, the antiviral effect of the compound was completely reversed by the addition of exogenous deoxythymidine (dThd) or deoxyuridine (dUrd), indicating that its mechanism is linked to the thymidine (B127349) synthesis pathway, possibly through the inhibition of an enzyme such as thymidylate synthase. nih.gov
Quantitative In Vitro Cell-Based Assays
Cell-based assays are fundamental to characterizing the biological activity of a compound. They provide quantitative data on its efficacy and its effects on cellular processes.
Assays for Viral Replication Inhibition
To determine the antiviral potency of this compound, quantitative assays that measure the inhibition of viral replication are employed. A common method is the plaque reduction assay. In this assay, a confluent monolayer of host cells, such as primary rabbit kidney (PRK) cells, is infected with a known quantity of virus (e.g., Herpes Simplex Virus). nih.gov The infected cells are then overlaid with a semi-solid medium containing varying concentrations of the test compound. After an incubation period that allows for viral replication and plaque formation (localized areas of cell death), the plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (the EC₅₀ value) is then determined. Research has shown that this compound exhibits anti-herpes virus activity in PRK cells that is comparable to the known antiviral agents 5-(propynyloxy)-2'-deoxyuridine and ara-A. nih.gov Another related method is the viral yield reduction assay, where the amount of infectious virus produced in the presence of the compound is quantified, often by titration of the culture supernatant.
| Assay Type | Cell Line | Virus | Key Finding | Reference |
| Plaque Reduction Assay | Primary Rabbit Kidney (PRK) | Herpes Simplex Virus | Activity comparable to 5-(propynyloxy)-2'-deoxyuridine and ara-A. | nih.gov |
Cell Proliferation Assays and DNA Synthesis Monitoring in Cell Cultures
While direct studies on the effect of this compound on cell proliferation are not widely published, its interference with the thymidine pathway suggests that such assays would be highly informative. nih.gov Standard methods to monitor cell proliferation and DNA synthesis involve the use of thymidine analogs that are incorporated into newly synthesized DNA. These include 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.gov
Incorporated BrdU is detected using specific antibodies, often requiring harsh DNA denaturation steps. In contrast, the alkyne group on EdU allows for detection via a gentle and robust copper(I)-catalyzed click reaction with a fluorescent azide (B81097), making it a popular alternative. nih.gov These techniques can be used to quantify the percentage of cells in the S-phase of the cell cycle via flow cytometry or fluorescence microscopy. Given that the antiviral activity of this compound is reversed by dThd, it is plausible that it could impact cell proliferation, particularly in cells with high replicative rates. nih.gov
| Method | Principle | Detection | Potential Application |
| BrdU Assay | Incorporation of the thymidine analog BrdU into replicating DNA. | Anti-BrdU antibodies following DNA denaturation. | To assess if the compound affects the rate of DNA synthesis in host cells. |
| EdU Assay | Incorporation of the thymidine analog EdU into replicating DNA. | Copper-catalyzed "click" reaction with a fluorescent azide. | A more sensitive and less harsh method to monitor effects on DNA replication and cell cycle progression. nih.gov |
Computational and Structural Biology Approaches
While specific computational or high-resolution structural studies for this compound are not extensively documented in publicly available literature, these approaches are critical for understanding nucleoside analogs at a molecular level. researchgate.netjenabioscience.com Such methods can provide insights into the compound's three-dimensional structure, its interaction with biological targets, and the rationale behind its activity.
Computational techniques like molecular docking and molecular dynamics simulations could be used to model the interaction of this compound with the active sites of relevant enzymes. Given that its activity is reversed by dThd and dUrd, a prime candidate for such studies would be thymidylate synthase, the enzyme responsible for the de novo synthesis of dTMP. nih.govdrugbank.com These models could predict binding affinities and conformations, helping to elucidate its potential as an enzyme inhibitor.
Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the precise three-dimensional structure of the compound itself and, more importantly, its complex with a target protein. jenabioscience.comutmb.edu For example, obtaining a crystal structure of thymidylate synthase in a complex with this compound or its phosphorylated metabolite would provide definitive evidence of its mechanism of inhibition and guide the design of more potent derivatives. NMR can also be used to study the solution-state structure and dynamics of the nucleoside and its interactions. utmb.edu These structural and computational approaches are essential for a rational, structure-based drug design effort.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery and development. These techniques allow researchers to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. For instance, in the study of novel 2-thiouracil-5-sulfonamide derivatives, molecular docking was employed to understand their binding at the active site of the 15-lipoxygenase (15-LOX) enzyme. mdpi.com This analysis revealed that the most active compounds achieved favorable docking scores, indicating strong binding affinity, which correlated with their observed antioxidant activity. mdpi.com A similar approach can be applied to this compound to elucidate its binding mode with target enzymes, such as viral polymerases or thymidylate synthase. nih.gov The docking process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses and scores them based on a scoring function that estimates the binding affinity.
Following molecular docking, molecular dynamics simulations can provide a more dynamic and detailed view of the ligand-receptor complex. creative-biostructure.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the thermodynamics of the interaction. creative-biostructure.com This technique is particularly useful for studying antiviral nucleoside analogs, as it can reveal the dynamic behavior of the drug within the enzyme's active site, which is crucial for its mechanism of action. creative-biostructure.com The simulation starts with an initial configuration of the system, and the forces acting on each atom are calculated to update their positions over time, generating a trajectory of the molecular motions. creative-biostructure.com
A representative workflow for molecular docking and dynamics simulation is presented in the table below.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Preparation of Ligand and Receptor | Generation of 3D structures of this compound and its target protein. | Correct protonation states and removal of water molecules are crucial. |
| 2. Molecular Docking | Prediction of the binding pose and affinity of the ligand within the receptor's active site. | Choice of docking software and scoring function can influence results. |
| 3. System Setup for MD Simulation | The docked complex is placed in a simulation box with solvent and ions to mimic physiological conditions. | The force field used to describe the interatomic potentials is a critical choice. |
| 4. Energy Minimization and Equilibration | The system is relaxed to remove steric clashes and brought to the desired temperature and pressure. | Proper equilibration ensures the stability of the simulation. |
| 5. Production MD Simulation | The simulation is run for a sufficient time to sample the conformational space of the complex. | The length of the simulation depends on the specific research question. |
| 6. Trajectory Analysis | Analysis of the simulation trajectory to calculate properties like RMSD, RMSF, and binding free energies. | Various analytical tools are used to extract meaningful biological insights. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For nucleoside analogs like this compound, QSAR studies can be instrumental in understanding the structural features that govern their antiviral or cytotoxic effects and in designing new, more potent derivatives.
In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), or 3D properties (e.g., molecular shape, surface area). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity.
For instance, a 3D-QSAR study on 5-substituted 2-acylaminothiazole derivatives as HIV-1 latency-reversing agents yielded a statistically significant model with high predictive power. nih.gov The model revealed the importance of hydrogen bond donor, electron-withdrawing, and hydrophobic groups at specific positions for the observed activity. nih.gov Similarly, a systematic structure-activity relationship (SAR) study of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogues led to the identification of a selective inhibitor of mycobacterial thymidylate synthase. nih.gov
A hypothetical QSAR workflow for this compound and its analogs is outlined in the table below.
| Step | Description | Example Descriptors |
|---|---|---|
| 1. Data Set Collection | Gathering a series of 5-substituted 2'-deoxyuridine analogs with measured biological activity (e.g., IC50 values). | - |
| 2. Molecular Descriptor Calculation | Computing a wide range of descriptors for each molecule in the dataset. | Topological, electronic, steric, and hydrophobic descriptors. |
| 3. Model Development | Using statistical methods to build a regression model that links descriptors to activity. | - |
| 4. Model Validation | Assessing the statistical significance and predictive ability of the model using internal and external validation techniques. | Cross-validation (Q²), correlation coefficient (R²). |
| 5. Model Interpretation and Application | Analyzing the model to understand which structural features are important for activity and using the model to predict the activity of new, untested compounds. | - |
Spectroscopic Techniques for Structural Elucidation of Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite identification. nih.govacs.org In this approach, a biological sample is first subjected to liquid chromatography to separate its components. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific ions (precursor ions) are selected and fragmented to produce a characteristic fragmentation pattern (product ions), which provides structural information.
High-resolution mass spectrometry (HRAM), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. acs.org The combination of retention time from LC, accurate mass from HRAM, and fragmentation patterns from MS/MS allows for the confident identification of known and unknown metabolites. nih.govacs.org For nucleoside analogs, common metabolic transformations include phosphorylation, glycosidic bond cleavage, and modifications to the base or sugar moiety.
The general workflow for the spectroscopic analysis of metabolites is detailed below.
| Step | Technique | Information Obtained |
|---|---|---|
| 1. Sample Preparation | Solid-phase extraction or boronate affinity chromatography. acs.org | Enrichment of nucleoside metabolites from the biological matrix. |
| 2. Chromatographic Separation | High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.gov | Separation of metabolites based on their physicochemical properties. |
| 3. Mass Spectrometric Detection | High-resolution mass spectrometry (HRAM-MS). nih.govacs.org | Accurate mass of the metabolite for molecular formula determination. |
| 4. Structural Elucidation | Tandem mass spectrometry (MS/MS). nih.govacs.org | Fragmentation pattern to identify the structure of the metabolite. |
| 5. Data Analysis | Comparison with spectral libraries and metabolomics software. acs.org | Identification and relative quantification of metabolites. |
Future Directions and Emerging Research Avenues for 5 Cyanomethylene Oxy 2 Deoxyuridine
Exploration of Unconventional Biochemical Targets and Pathways
Initial studies have suggested that the antiviral activity of 5-((Cyanomethylene)oxy)-2'-deoxyuridine may be linked to the inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway. However, the complexity of cellular metabolism and the diverse roles of nucleoside analogs in biological systems suggest that other, more unconventional targets may exist. numberanalytics.com Future research should pivot towards identifying these alternative mechanisms of action.
Emerging evidence in the field of nucleoside analogs indicates that their biological effects are not always confined to the inhibition of viral polymerases or key enzymes in nucleotide synthesis. nih.govnih.gov They can, for instance, influence epigenetic modifications, modulate immune responses, or interfere with cellular signaling cascades. A key future direction would be to investigate whether this compound or its metabolites can interact with enzymes involved in DNA or RNA methylation, such as DNA methyltransferases (DNMTs) or the ten-eleven translocation (TET) family of enzymes. The structural similarity to deoxyuridine could potentially allow it to be recognized by a broader range of enzymes than initially anticipated.
Furthermore, exploring its impact on non-canonical DNA structures, such as G-quadruplexes, or its potential to be incorporated into viral or cellular RNA, thereby "corrupting" the genetic information, are avenues ripe for investigation. researchgate.net The nitrile group, with its unique electronic properties, could mediate interactions with a host of cellular proteins not typically associated with nucleoside metabolism.
Development of Multi-Component Synthetic Strategies for Complex Analogs
The initial synthesis of this compound laid the groundwork for its biological evaluation. However, to enhance its potency, selectivity, and pharmacokinetic properties, the development of more complex analogs is a critical next step. Future synthetic efforts should embrace multi-component and combinatorial chemistry strategies to rapidly generate a diverse library of related compounds. wikipedia.orgnih.gov
These strategies would allow for the systematic modification of the core structure. For example, "split-and-mix" synthesis could be employed to introduce a wide array of functional groups at various positions on the pyrimidine (B1678525) ring or the deoxyribose sugar. cuny.edu This approach would facilitate the exploration of the structure-activity relationship in a high-throughput manner. The development of nucleolipids, by attaching lipid moieties to the nucleoside, could also be explored to improve cell membrane permeability and biodistribution. nih.gov
Moreover, the synthesis of prodrugs, such as those employing phosphoramidate (B1195095) technology, could enhance the intracellular delivery and subsequent phosphorylation to the active triphosphate form. nih.gov The challenges in synthesizing these complex molecules, including controlling stereochemistry and achieving high yields, will necessitate the adoption of modern synthetic methodologies like flow chemistry and microwave-assisted synthesis. numberanalytics.com
Integration with Systems Biology Approaches for Comprehensive Cellular Impact Assessment
To move beyond a single-target-oriented view, a holistic understanding of the cellular impact of this compound is essential. Systems biology, through the integration of "omics" technologies, offers a powerful lens for this purpose. biosynth.comresearchgate.net Future research should employ a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive profile of the cellular response to the compound. nih.gov
Table 1: Potential Systems Biology Approaches and Their Applications
| Omics Technology | Potential Application for this compound | Expected Insights |
| Transcriptomics (RNA-Seq) | Analysis of global gene expression changes in cells treated with the compound. | Identification of perturbed cellular pathways and potential off-target effects. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Elucidation of downstream signaling events and compensatory mechanisms. creative-proteomics.com |
| Metabolomics | Profiling of intracellular and extracellular metabolites. | Understanding the impact on cellular metabolism and identifying biomarkers of drug activity. creative-proteomics.com |
| Interactomics | Identification of protein-drug and protein-protein interactions. | Discovery of direct and indirect molecular targets. |
By generating and integrating these large datasets, researchers can construct network models of the drug's mechanism of action. This will not only help in identifying novel targets but also in predicting potential resistance mechanisms and synergistic combinations with other drugs. nih.gov
Advancement of Analytical Tools for High-Resolution Mechanistic Studies
A deeper understanding of how this compound functions at a molecular level requires the application and development of advanced analytical tools. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), will be indispensable for these studies. nih.govprotocols.iomdpi.com
Future analytical work should focus on developing sensitive methods for the quantitative analysis of the compound and its phosphorylated metabolites within cells and tissues. This will be crucial for pharmacokinetic and pharmacodynamic studies. Techniques such as hydrophilic interaction chromatography (HILIC) may be particularly useful for separating the polar nucleoside and its phosphorylated forms. nih.gov
Furthermore, advanced mass spectrometry techniques can be used to identify and characterize potential covalent adducts that the compound may form with proteins or nucleic acids, providing direct evidence of its molecular targets. nih.gov The use of isotope labeling, in conjunction with mass spectrometry, can trace the metabolic fate of the compound within the cell.
Potential as a Biochemical Probe for Investigating Nucleoside Metabolism and Nucleic Acid Dynamics
Beyond its therapeutic potential, this compound could be developed into a valuable biochemical probe for studying fundamental cellular processes. The unique cyanomethylene group offers a potential handle for "click chemistry" reactions. lumiprobe.comlumiprobe.com By synthesizing an analog with a terminal alkyne or azide (B81097), researchers could use this tool to label newly synthesized DNA.
Similar to the widely used 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified version of this compound could be incorporated into the DNA of proliferating cells. biosynth.com Subsequent ligation to a fluorescent reporter molecule would allow for the visualization and quantification of DNA replication. biosynth.com This would provide a powerful method for studying cell proliferation, DNA repair, and other aspects of nucleic acid dynamics.
The development of such probes would contribute significantly to the broader field of chemical biology, providing new tools to investigate the intricate processes of nucleoside metabolism and nucleic acid function in both healthy and diseased states. numberanalytics.com
Q & A
Q. How is the mutagenic potential of this compound assessed in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
